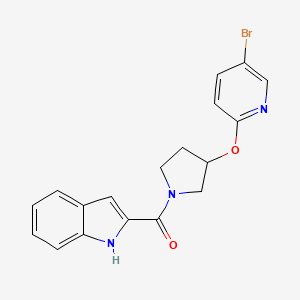

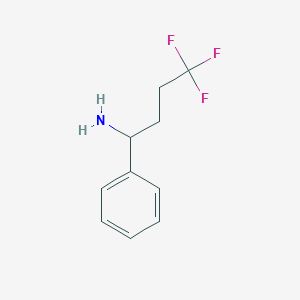

![molecular formula C15H10ClN3OS B2423861 2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide CAS No. 439112-19-3](/img/structure/B2423861.png)

2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide (CTPPC) is an organic compound that is widely used in scientific research. It is a versatile compound that has been used in a variety of lab experiments and studies, ranging from drug development to biochemistry. CTPPC is a valuable tool for scientists due to its unique properties and potential for future applications.

Applications De Recherche Scientifique

Regioselective Reactions

- Regioselectivities in Deprotonation : Research demonstrates that specific chloro-pyridyl benzamides exhibit regioselective deprotonation, leading to various derivatives with potential pharmaceutical applications (Rebstock et al., 2004).

Synthesis and Biological Activities

- Thiopyrimidine Derivatives : A study on the synthesis of thiopyrimidine derivatives from chloro-pyridyl benzamides revealed compounds with significant analgesic and antiparkinsonian activities, comparable to standard drugs (Amr et al., 2008).

- Apoptosis-Inducing Agents for Breast Cancer : A multicomponent synthesis involving chloro-pyridyl benzamides led to compounds that show promise as anticancer therapeutics, particularly for breast cancer. These compounds exhibited significant antiproliferative potential and induced apoptosis in cancer cells (Gad et al., 2020).

Chemical Transformations

- Tandem Transformations in Gewald Thiophenes : Studies on the transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, involving chloro-pyridyl benzamides, have opened avenues for thienopyrimidine synthesis, contributing to the development of new heterocyclic compounds (Pokhodylo et al., 2010).

Antimicrobial Activities

- New Quinazolinones Derivatives : Synthesis of new quinazolinones derivatives from chloro-benzothiophene revealed compounds with notable antibacterial and antifungal activities, indicating potential in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Photophysical Properties and Binding

- BF2 Complexes Analysis : A study on pyrimidine-based BF2 complexes, including chloro-pyridyl benzamide derivatives, provided insights into their photophysical properties, BSA-binding, and molecular docking analysis. This research is significant for the development of advanced materials and drug discovery (Bonacorso et al., 2019).

Additional Research

- Antibacterial and Antifungal Activities : Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives showcased their effectiveness against various bacteria and fungi, highlighting their potential as antimicrobial agents (Kahveci et al., 2020).

- Microwave-Assisted Synthesis : Microwave irradiation was used to efficiently synthesize 2-aminothiophene-3-carboxylic acid derivatives and their transformation to thieno[2,3-d]pyrimidin-4-one, demonstrating a novel approach in chemical synthesis (Hesse et al., 2007).

Propriétés

IUPAC Name |

2-chloro-N-(4-thiophen-2-ylpyrimidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS/c16-11-5-2-1-4-10(11)14(20)19-15-17-8-7-12(18-15)13-6-3-9-21-13/h1-9H,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDDOTFZWBKORZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CC(=N2)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2423780.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2423786.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2423788.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate](/img/structure/B2423789.png)

![2-(benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2423799.png)

![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2423800.png)